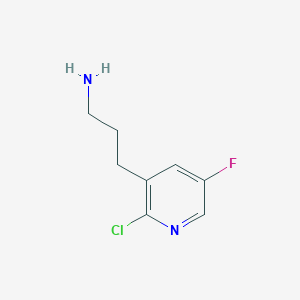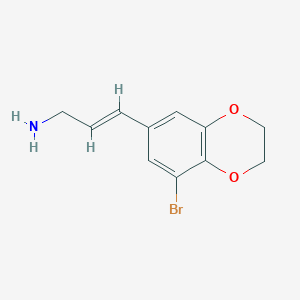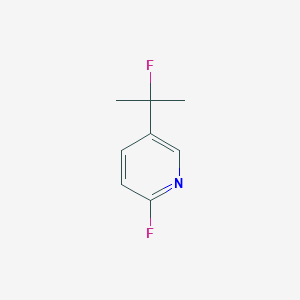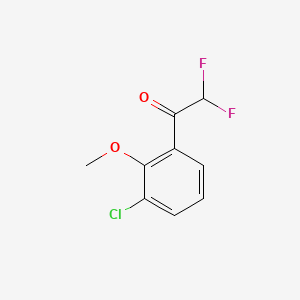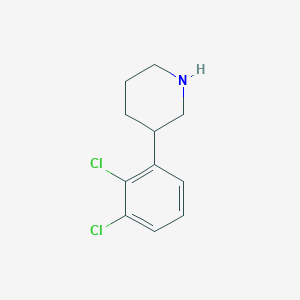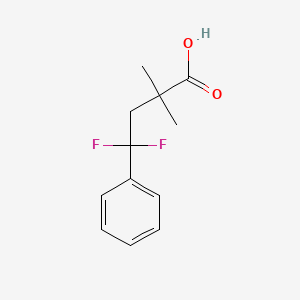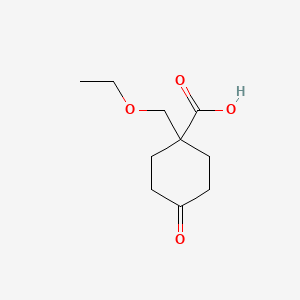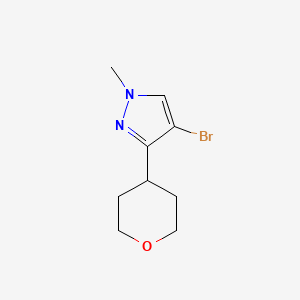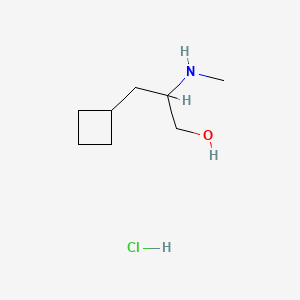
3-Cyclobutyl-2-(methylamino)propan-1-olhydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Cyclobutyl-2-(methylamino)propan-1-olhydrochloride is a chemical compound with the molecular formula C8H18ClNO and a molecular weight of 179.6876 g/mol . This compound is characterized by the presence of a cyclobutyl group, a methylamino group, and a propanol group, making it a versatile molecule in various chemical reactions and applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclobutyl-2-(methylamino)propan-1-olhydrochloride typically involves the reaction of cyclobutyl ketone with methylamine under controlled conditions. The reaction is followed by the reduction of the resulting imine to form the desired product. The hydrochloride salt is then formed by treating the free base with hydrochloric acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography may be employed to achieve the desired product quality .
Analyse Chemischer Reaktionen
Types of Reactions
3-Cyclobutyl-2-(methylamino)propan-1-olhydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different amines or alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of cyclobutyl ketone or aldehyde derivatives.
Reduction: Formation of secondary or tertiary amines and alcohols.
Substitution: Formation of various substituted amines or alcohols.
Wissenschaftliche Forschungsanwendungen
3-Cyclobutyl-2-(methylamino)propan-1-olhydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-Cyclobutyl-2-(methylamino)propan-1-olhydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclobutylamine: Similar structure but lacks the hydroxyl group.
2-(Methylamino)propan-1-ol: Similar structure but lacks the cyclobutyl group.
Cyclobutylmethanol: Similar structure but lacks the amino group.
Uniqueness
3-Cyclobutyl-2-(methylamino)propan-1-olhydrochloride is unique due to the presence of all three functional groups (cyclobutyl, methylamino, and hydroxyl), which confer distinct chemical properties and reactivity. This combination of functional groups makes it a valuable compound for various applications in research and industry .
Eigenschaften
Molekularformel |
C8H18ClNO |
|---|---|
Molekulargewicht |
179.69 g/mol |
IUPAC-Name |
3-cyclobutyl-2-(methylamino)propan-1-ol;hydrochloride |
InChI |
InChI=1S/C8H17NO.ClH/c1-9-8(6-10)5-7-3-2-4-7;/h7-10H,2-6H2,1H3;1H |
InChI-Schlüssel |
JTVYHZHMGMPGHR-UHFFFAOYSA-N |
Kanonische SMILES |
CNC(CC1CCC1)CO.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


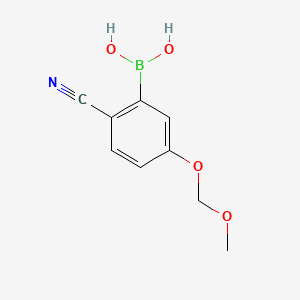

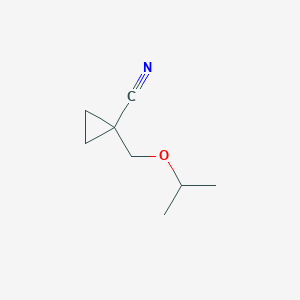
![cyanomethyl(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-[4-(2-chloroacetamido)phenyl]propanoate](/img/structure/B13608407.png)
